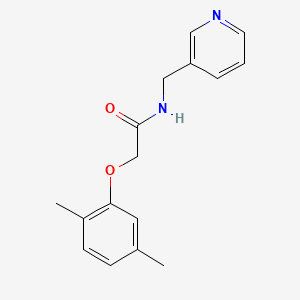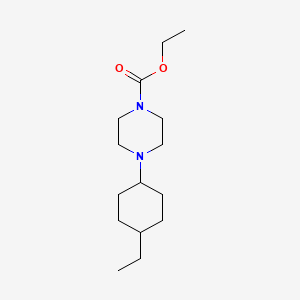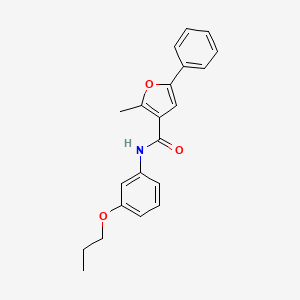![molecular formula C18H14ClIN2O3S B5059181 N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It is a small molecule inhibitor that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
作用機序
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide targets the TCA cycle in cancer cells by inhibiting two enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). By inhibiting these enzymes, N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide disrupts the energy metabolism of cancer cells and induces oxidative stress, leading to cell death. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide also inhibits the mitochondrial ATP synthase, which further disrupts the energy metabolism of cancer cells (Kambhampati et al., 2017).
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to have a selective cytotoxic effect on cancer cells, while sparing normal cells. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide also inhibits the mTOR pathway, which plays a key role in cell growth and proliferation. In addition, N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to inhibit the migration and invasion of cancer cells (Kambhampati et al., 2017).
実験室実験の利点と制限
One of the advantages of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer therapy. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could improve the efficacy of these treatments. However, one of the limitations of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is its low solubility in water, which could affect its bioavailability and efficacy (Kambhampati et al., 2017).
将来の方向性
There are several future directions for the research and development of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. One direction is to optimize the synthesis method of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide to improve its yield and bioavailability. Another direction is to study the combination therapy of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide with other anticancer drugs, such as gemcitabine and cisplatin. Furthermore, the mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide could be further elucidated to identify potential biomarkers for patient selection and to develop more effective treatment strategies (Kambhampati et al., 2017).
Conclusion:
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide is a novel anticancer drug that targets the mitochondrial TCA cycle and disrupts the energy metabolism of cancer cells. It has shown promising results in preclinical and clinical studies and has a selective cytotoxic effect on cancer cells. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy and has potential for combination therapy with other anticancer drugs. Future research directions include optimizing the synthesis method of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, studying combination therapy, and elucidating its mechanism of action.
合成法
The synthesis of N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide involves the reaction of 4-chlorobenzene-1,2-diamine with 4-iodobenzaldehyde in the presence of thionyl chloride and pyridine to yield the intermediate compound. The intermediate compound is then treated with 2-[(2-oxo-1-pyrrolidinyl)thio]acetic acid in the presence of triethylamine to obtain N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide. The overall yield of the synthesis is around 20% (Wang et al., 2017).
科学的研究の応用
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been extensively studied in preclinical and clinical trials for its anticancer activity. It has shown efficacy against a wide range of cancer types, including pancreatic cancer, acute myeloid leukemia, and non-small cell lung cancer. N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy (Kambhampati et al., 2017). N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has also been studied for its potential use in combination therapy with other anticancer drugs.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClIN2O3S/c19-11-1-5-13(6-2-11)21-16(23)10-26-15-9-17(24)22(18(15)25)14-7-3-12(20)4-8-14/h1-8,15H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJOJUDIMDLHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)I)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClIN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B5059104.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5059115.png)
![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)



![2,4-dichloro-N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]benzohydrazide](/img/structure/B5059160.png)
![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)

![7-benzoyl-11-(2-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5059182.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)